CYP72A68v2 Enzyme Specificity Distinguishes Gypsogenic Acid from Soyasapogenol B Biosynthetic Pathway
Gypsogenic acid biosynthesis is catalyzed specifically by CYP72A68v2, a cytochrome P450 enzyme that modifies oleanolic acid through hederagenin as an intermediate, representing a distinct metabolic branch from the hemolytic sapogenin pathway catalyzed by CYP72A61v2 [1]. In engineered yeast strains expressing β-amyrin synthase (bAS), cytochrome P450 reductase (CPR), CYP716A12, and CYP72A68v2, gypsogenic acid was produced as the specific terminal oxidation product, whereas parallel strains expressing CYP72A61v2 with CYP93E2 produced soyasapogenol B [1]. This enzyme specificity differentiates gypsogenic acid from other triterpenoid aglycones at the biosynthetic level.
| Evidence Dimension | Enzyme-substrate specificity for triterpenoid aglycone production |
|---|---|
| Target Compound Data | Gypsogenic acid production in yeast expressing bAS, CPR, CYP716A12, CYP72A68v2 |
| Comparator Or Baseline | Soyasapogenol B production in yeast expressing bAS, CPR, CYP93E2, CYP72A61v2 |
| Quantified Difference | Mutually exclusive pathway outputs; CYP72A68v2 specifically modifies oleanolic acid via hederagenin to gypsogenic acid; CYP72A61v2 modifies 24-OH-β-amyrin to soyasapogenol B |
| Conditions | Engineered Saccharomyces cerevisiae heterologously expressing Medicago truncatula P450 enzymes |
Why This Matters
Researchers developing heterologous triterpenoid production platforms must select CYP72A68v2 rather than CYP72A61v2 to obtain gypsogenic acid as the biosynthetic endpoint.
- [1] Fukushima EO, et al. Combinatorial biosynthesis of legume natural and rare trriterpenoids in engineered yeast. Plant Cell Physiol. 2013 May;54(5):740-9. View Source
